3-Acetamidophthalic acid

Catalog No.
S662731
CAS No.
15371-06-9
M.F
C10H9NO5
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetamidophthalic acid

CAS Number

15371-06-9

Product Name

3-Acetamidophthalic acid

IUPAC Name

3-acetamidophthalic acid

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

ONSCGVISIRLDJQ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O

Synonyms

3-(Acetylamino)-1,2-benzenedicarboxylic Acid; Apremilast Impurity B

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O

Synthesis and Characterization:

3-Acetamidophthalic acid (3-APA) is an organic molecule with the chemical formula C₁₀H₉NO₅. It is a pale yellow solid with a molecular weight of 223.18 g/mol. Its synthesis involves the acetylation of phthalic acid with acetic anhydride or acetamide []. Researchers have employed various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize the structure and purity of 3-APA [, ].

Potential Therapeutic Applications:

Studies suggest that 3-APA might possess potential therapeutic properties for various conditions.

  • Immunomodulation: Research has explored the immunomodulatory effects of 3-APA. It has been shown to exhibit immunosuppressive activity in certain cell lines, potentially leading to applications in autoimmune diseases and transplant rejection [].
  • Neurodegenerative Diseases: 3-APA has been investigated for its potential role in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Studies indicate that it might modulate specific enzymes involved in these conditions, although further research is needed [, ].

Limitations and Future Directions:

Despite the intriguing potential of 3-APA in various scientific research areas, limitations exist.

  • Limited In Vivo Studies: Most research on 3-APA has been conducted in vitro, meaning within cell cultures or isolated systems. In vivo studies, which involve living organisms, are crucial to validate its potential therapeutic applications [, ].
  • Mechanism of Action Unclear: The precise mechanisms by which 3-APA exerts its potential effects remain largely unclear. Further research is necessary to understand its biological targets and pathways of action [, ].

3-Acetamidophthalic acid is an organic compound characterized by the molecular formula C10H9NO5C_{10}H_{9}NO_{5}. It is a derivative of phthalic acid, where an acetamido group is substituted at the three-position of the aromatic ring. This compound exhibits notable properties due to its functional groups, making it a candidate for various chemical and biological applications. Its structure allows for participation in multiple

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The acetamido group can be replaced by various nucleophiles in nucleophilic substitution reactions under basic or acidic conditions.

The synthesis of 3-acetamidophthalic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-aminophthalic acid, which can be derived from 3-nitrophthalic acid through reduction processes.
  • Acetylation: The acetamido group is introduced by reacting 3-aminophthalic acid with acetic anhydride under controlled conditions (heating to approximately 120 °C) to form 3-acetamidophthalic acid .
  • Purification: The reaction mixture is cooled, and the product is crystallized from the solution, followed by washing and drying to obtain pure 3-acetamidophthalic acid.

3-Acetamidophthalic acid has diverse applications across various fields:

  • Chemical Industry: Used as an intermediate in the production of dyes, pigments, and other organic compounds.
  • Pharmaceuticals: Serves as a key building block in the synthesis of pharmaceutical intermediates and active ingredients .
  • Research: Utilized in scientific studies related to organic synthesis and medicinal chemistry due to its reactivity and functional groups.

Several compounds are structurally similar to 3-acetamidophthalic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-Aminophthalic AcidC8H7NO2C_{8}H_{7}NO_{2}Basic amine structure; precursor for acetylation.
Phthalic AcidC8H4O4C_{8}H_{4}O_{4}No amide group; used extensively in plastics.
Acetamidobenzoic AcidC9H9NO2C_{9}H_{9}NO_{2}Similar amide functionality; used in pharmaceuticals.
4-Acetamidobenzoic AcidC9H9NO2C_{9}H_{9}NO_{2}Para-substituted variant; exhibits different reactivity patterns.

The uniqueness of 3-acetamidophthalic acid lies in its specific position of substitution (the three-position), which influences its reactivity and potential applications compared to these similar compounds. Its ability to participate in diverse

XLogP3

1.4

UNII

I1M6HR1N6D

Other CAS

15371-06-9

Wikipedia

3-acetamidophthalic acid

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 3-(acetylamino)-: INACTIVE

Dates

Modify: 2023-08-15

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